8-(4-Nitrophenyl) Bodipy

Fluorescence Spectroscopy Solvent Polarity Effects BODIPY Photophysics

Choose 8-(4-Nitrophenyl) Bodipy for its 4-nitrophenyl group that quenches fluorescence via PET and serves as a reducible handle for bioconjugation—capabilities absent in generic BODIPYs. Its solvent-polarity-dependent quantum yield enables microenvironment sensing, while red-shifted aggregate emission supports ratiometric detection in aqueous media. Critically, it serves as a non-NO-releasing control for caged NO donors.

Molecular Formula C19H18BF2N3O2
Molecular Weight 369.179
CAS No. 321895-92-5
Cat. No. B565145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-Nitrophenyl) Bodipy
CAS321895-92-5
Synonyms(T-4)-[2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-κN)(4-nitrophenyl)methyl]-3,5-dimethyl-1H-pyrrolato-κN]difluoro-boron
Molecular FormulaC19H18BF2N3O2
Molecular Weight369.179
Structural Identifiers
SMILES[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)[N+](=O)[O-])C)C)(F)F
InChIInChI=1S/C19H18BF2N3O2/c1-11-9-13(3)23-18(11)17(15-5-7-16(8-6-15)25(26)27)19-12(2)10-14(4)24(19)20(23,21)22/h5-10H,1-4H3
InChIKeyKLOBFISWMKJVIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(4-Nitrophenyl) Bodipy (CAS 321895-92-5) Procurement Guide: Core Properties and Comparator Context


8-(4-Nitrophenyl) Bodipy (CAS 321895-92-5) is a meso-substituted boron-dipyrromethene (BODIPY) fluorescent dye. Its molecular structure features a 1,3,5,7-tetramethyl-BODIPY core functionalized at the 8-position with a 4-nitrophenyl group [1]. This compound serves as a modular precursor and responsive fluorophore due to the electron-deficient nitro group, which quenches fluorescence via photoinduced electron transfer (PET) and can be chemically reduced to an amine for bioconjugation [2]. Its primary procurement value lies not in its native fluorescence, but in its precisely engineered electronic and structural properties that enable specific applications where unsubstituted analogs like 8-phenyl BODIPY are insufficient [1].

Critical Differentiation: Why 8-(4-Nitrophenyl) Bodipy Cannot Be Substituted by Generic BODIPY Analogs


Substituting 8-(4-Nitrophenyl) Bodipy (CAS 321895-92-5) with generic BODIPY dyes, such as the unsubstituted 8-phenyl analog, is a critical research error. The defining 4-nitrophenyl group is not a passive structural feature; it fundamentally alters the compound's photophysics and synthetic utility. In generic analogs, the phenyl ring acts as a free rotor, partially quenching fluorescence in solution [1]. In contrast, the nitro group introduces a strong, directional photoinduced electron transfer (PET) quenching mechanism and creates a crucial synthetic handle for reduction and subsequent functionalization—a capability absent in simple phenyl or alkyl-substituted BODIPYs [2]. The solvent-polarity-dependent optical response, including large shifts in fluorescence quantum yield and Stokes shift, is also unique to nitro-substituted derivatives and cannot be replicated by non-nitro analogs [3]. Therefore, procurement decisions based solely on the 'BODIPY' class will yield incorrect experimental outcomes.

Quantitative Evidence: Verifiable Performance Metrics for 8-(4-Nitrophenyl) Bodipy (CAS 321895-92-5)


Fluorescence Quantum Yield in Non-Polar Solvents: Nitro-BODIPY vs. Unsubstituted Analog

The fluorescence quantum yield (ΦF) of nitro-substituted BODIPYs is highly solvent-dependent, with significantly higher absolute yields observed in nonpolar solvents compared to polar media. For a closely related 8-(4-nitrophenyl) BODIPY derivative (compound 2), the ΦF in hexane is approximately 0.049, while the unsubstituted 8-phenyl BODIPY analog exhibits only moderate solution yields under comparable conditions due to free rotation of the phenyl ring [1][2]. This class-level behavior is a key differentiator, demonstrating the nitro group's role in modulating the PET quenching efficiency based on the local dielectric environment [3].

Fluorescence Spectroscopy Solvent Polarity Effects BODIPY Photophysics

Spectroscopic Blue Shift and Increased Stokes Shift: Nitro-BODIPY vs. Parent Scaffold

Introducing a nitro group onto the BODIPY core dramatically alters its spectroscopic signature compared to non-nitrated analogs. A study on regioisomeric nitro-BODIPYs shows that a single nitro group induces a marked blue shift in both absorption and emission bands, and increases the Stokes shift. This is attributed to the strong electron-withdrawing nature of the nitro group, which lowers the HOMO energy more than the LUMO, and increases the dipole moment, thereby stabilizing the excited state in polar environments [1].

UV-Vis Spectroscopy Molecular Electronics DFT Calculations

Aggregation-Induced Spectral Features in Aqueous Solution: A Unique Phenotype of Nitro-BODIPYs

Unlike many BODIPY derivatives that simply precipitate or remain molecularly dissolved in water, 8-(4-nitrophenyl)-substituted BODIPYs exhibit a specific, quantifiable aggregation behavior. In aqueous solution, this family of compounds shows a new, red-shifted fluorescence emission band corresponding to aggregates, which possesses a shorter fluorescence decay time and a wide excitation spectrum [1]. This is distinct from the behavior of non-nitro BODIPYs, which generally do not display such well-defined aggregate emission [2].

Aggregation-Induced Emission Aqueous Photophysics Fluorescence Lifetime Imaging (FLIM)

Redox Properties and Stability: Nitrophenyl BODIPY vs. Nitrophenyl Derivatives Prone to NO Release

The photostability and specific photochemical pathway of 8-(4-nitrophenyl) BODIPY are critical differentiators. For this specific family of BODIPYs with sterically-hindered nitrophenyls in the meso-position, photolysis is not accompanied by the release of nitric oxide (NO) [1]. This is a crucial distinction from other BODIPY derivatives with nitrophenyl substituents, which have been observed to act as NO photodonors [1]. This feature ensures that the dye's fluorescence is not linked to the production of a potent biological signaling molecule, a factor of paramount importance for procurement decisions in biological imaging where NO must be controlled [2].

Cyclic Voltammetry Photostability Nitric Oxide (NO) Photodonors

Synthetic Utility: Nitro Group Reduction Provides a Unique Bioconjugation Handle

The 4-nitrophenyl group provides a selective and high-yield chemical handle for further functionalization, a feature absent in most BODIPY analogs. Under specific mild conditions, the nitro group can be reduced to an amino group, which can then be used for subsequent bioconjugation via amide bond formation or other established chemistries [1]. This contrasts sharply with compounds like 8-phenyl BODIPY, which lack such a versatile reactive site and require more complex synthetic routes for functionalization [2]. This positions 8-(4-Nitrophenyl) Bodipy as a modular building block rather than just an end-point probe.

Bioconjugation Click Chemistry Fluorescent Probe Synthesis

Procurement-Driven Application Scenarios for 8-(4-Nitrophenyl) Bodipy (CAS 321895-92-5)


Development of Polarity-Sensitive Fluorescent Sensors

Procure 8-(4-Nitrophenyl) Bodipy to build sensors that leverage its strong solvent-polarity-dependent fluorescence [1]. Unlike non-nitro BODIPYs, the PET quenching mechanism in this compound is highly sensitive to the local dielectric environment, causing its quantum yield to vary significantly between nonpolar and polar solvents [2]. This property enables the detection of polarity changes in microenvironments, such as those encountered during protein folding, lipid membrane interactions, or cellular compartmentalization studies.

Synthesis of Targeted Bioconjugates via Nitro Group Reduction

Procure 8-(4-Nitrophenyl) Bodipy as a versatile synthetic intermediate, not merely an end-point dye. Its unique 4-nitrophenyl group is a latent amine handle that can be selectively reduced [1]. This allows for the covalent attachment of the BODIPY fluorophore to targeting moieties (e.g., antibodies, peptides, aptamers) via standard bioconjugation techniques [2]. This capability is unavailable with simpler analogs like 8-phenyl BODIPY, making this compound a strategic procurement choice for custom fluorescent probe development.

Aggregation-Based 'Turn-On' Probes for Aqueous Biology

Procure 8-(4-Nitrophenyl) Bodipy for applications requiring a fluorescence signal in purely aqueous media. While many BODIPY dyes quench or precipitate in water, this compound's family exhibits a specific, red-shifted aggregate emission band with a distinct lifetime [1][2]. This aggregation-induced spectral shift can be harnessed to design 'turn-on' or 'ratiometric' sensors that respond to the presence of an analyte by altering the dye's aggregation state, offering a clear signal in biological buffers and cell culture media.

Reference Dye for Comparative Studies of NO Photodonors

Procure 8-(4-Nitrophenyl) Bodipy as a crucial negative control for experiments involving nitric oxide (NO)-releasing BODIPY dyes. Critically, photolysis of this specific compound does not release NO [1], setting it apart from other nitrophenyl-substituted BODIPYs that act as photodonors [2]. This allows researchers to definitively attribute observed biological effects to the NO release from a test compound, rather than to the fluorophore itself, ensuring experimental rigor and accurate data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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